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molecular formula C7H6F3N3OS B8612231 2-(Methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1294001-16-3

2-(Methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8612231
M. Wt: 237.20 g/mol
InChI Key: KWGSNTNURWIDRM-UHFFFAOYSA-N
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Patent
US08822508B2

Procedure details

Bromotrifluoroacetone (478 g, 1.05 eq) is added on a suspension of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine a25 (346 g, 1 eq) in 1,2-dimethoxyethane (6 l) at 20° C. The reaction mixture is heated to 80° C. until maximum conversion (<24 h). Water (4 l) is added to the reaction mixture at 32° C. and the expected compound crystallized out of the reaction mixture. The crystalline suspension is cooled to 10° C. to complete the crystallization process, filtered and the crystalline precipitate is washed with water (1.5 l) to afford 266 g of pure 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole a28.
Quantity
478 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]([F:8])([F:7])[F:6])=O.[CH3:9][O:10][CH2:11][C:12]1[S:16][C:15]([NH2:17])=[N:14][N:13]=1.O>COCCOC>[CH3:9][O:10][CH2:11][C:12]1[S:16][C:15]2=[N:17][C:3]([C:5]([F:8])([F:7])[F:6])=[CH:2][N:14]2[N:13]=1

Inputs

Step One
Name
Quantity
478 g
Type
reactant
Smiles
BrCC(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=NN=C(S1)N
Name
Quantity
6 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the expected compound crystallized out of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The crystalline suspension is cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the crystalline precipitate is washed with water (1.5 l)

Outcomes

Product
Name
Type
product
Smiles
COCC1=NN2C(S1)=NC(=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 266 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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